molecular formula C7H4Cl2F2O2 B1410079 3,5-Dichloro-4-(difluoromethoxy)phenol CAS No. 1807060-48-5

3,5-Dichloro-4-(difluoromethoxy)phenol

Cat. No.: B1410079
CAS No.: 1807060-48-5
M. Wt: 229 g/mol
InChI Key: XEIKNBWFDIIBGZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(difluoromethoxy)phenol is an organic compound with the molecular formula C7H4Cl2F2O2 It is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(difluoromethoxy)phenol typically involves the introduction of chlorine and difluoromethoxy groups onto a phenol ring. One common method includes the reaction of 3,5-dichlorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-(difluoromethoxy)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms or alter the difluoromethoxy group.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted phenols.

    Oxidation Products: Quinones or other oxidized phenolic compounds.

    Reduction Products: Dechlorinated or defluorinated phenols.

Scientific Research Applications

3,5-Dichloro-4-(difluoromethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and difluoromethoxy groups can enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

    3,5-Dichloro-4-(difluoromethoxy)aniline: Similar structure but with an amine group instead of a phenol group.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and a pyridine ring, used in agrochemicals.

Uniqueness: 3,5-Dichloro-4-(difluoromethoxy)phenol is unique due to the combination of chlorine and difluoromethoxy groups on a phenol ring, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications.

Properties

IUPAC Name

3,5-dichloro-4-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O2/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIKNBWFDIIBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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